The Chemical Architecture and Functional Landscape of Bamea-O16B: A Technical Overview
The Chemical Architecture and Functional Landscape of Bamea-O16B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamea-O16B is a bioreducible, ionizable cationic lipid that has emerged as a potent vehicle for the delivery of nucleic acid-based therapeutics, particularly in the realm of CRISPR/Cas9 genome editing.[1][2] Its unique chemical structure, featuring disulfide bonds, allows for efficient encapsulation of messenger RNA (mRNA) and single-guide RNA (sgRNA), facilitating their delivery into cells.[3][4][5] The subsequent intracellular release of the cargo is triggered by the reductive environment of the cytoplasm, ensuring targeted and effective therapeutic action. This technical guide provides a comprehensive overview of the chemical structure of Bamea-O16B, quantitative data on its delivery efficiency, detailed experimental protocols for its use, and a visualization of its mechanism of action.
Chemical Structure and Properties
Bamea-O16B is characterized by a complex molecular architecture that is central to its function as a delivery vehicle. The presence of disulfide bonds makes the lipid nanoparticle bioreducible, meaning it can be broken down within the reductive environment of a cell's cytoplasm, leading to the release of its genetic cargo.
Chemical Name: bis(2-(dodecyldisulfaneyl)ethyl) 3,3'-((3-methyl-9-oxo-10-oxa-13,14-dithia-3,6-diazahexacosyl)azanediyl)dipropionate
Molecular Formula: C₅₆H₁₁₁N₃O₆S₆
CAS Number: 2490668-30-7
A two-dimensional representation of the chemical structure of Bamea-O16B can be visualized in the linked scientific publications.
Quantitative Performance Data
The efficacy of Bamea-O16B as a delivery agent has been demonstrated in several studies. The following tables summarize key quantitative data on its performance in both in vitro and in vivo settings.
Table 1: In Vitro mRNA Delivery and Gene Editing Efficiency
| Cell Line | Cargo | Transfection Efficiency | Gene Knockout Efficiency | Reference |
| HeLa | RFP mRNA | Up to 90% at 160 ng/mL | N/A | |
| HEK-GFP | Cas9 mRNA/sgGFP | N/A | Up to 90% | |
| A375 (human melanoma) | Luciferase mRNA | High (qualitative) | N/A |
Table 2: In Vivo Gene Editing Efficiency
| Animal Model | Target Gene | Delivery Route | Reduction in Serum Protein Levels | Reference |
| C57BL/6 Mice | PCSK9 | Intravenous injection | 80% |
Experimental Protocols
The following are detailed methodologies for the synthesis of Bamea-O16B and the preparation of Bamea-O16B-based lipid nanoparticles for mRNA delivery.
Synthesis of Bamea-O16B
The synthesis of the Bamea-O16B lipid has been described as follows:
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A head amine group and an acrylate are combined in a molar ratio of 1:3.3 in a Teflon-lined glass screw-top vial.
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The mixture is stirred for 3 days at 75 °C.
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After cooling, the resulting crude product is purified using flash chromatography on a silica gel.
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The final lipid structure is confirmed by ¹H NMR spectroscopy.
Preparation of mRNA-Encapsulated Lipid Nanoparticles (BLANs)
The formulation of Bamea-O16B lipid-assisted nanoparticles (BLANs) for mRNA delivery involves the following steps:
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BAMEA-O16B, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and cholesterol are mixed in chloroform in a glass bottle. The ratio of BAMEA-O16B to DOPE is kept constant at 4:1 (w/w), while the cholesterol density can be varied.
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The solvent is evaporated overnight in a fume hood to form a lipid film.
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The lipid film is then hydrated with a solution of ethanol and sodium acetate buffer.
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This lipid solution is added dropwise to another glass bottle containing DSPE-mPEG2000 along with the Cas9 mRNA and sgRNA (or other mRNA cargo).
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The final solution is dialyzed against phosphate-buffered saline (PBS) using a dialysis bag (MWCO 10,000) to remove excess ethanol and sodium acetate.
Mechanism of Action: A Visualized Pathway
Bamea-O16B-based lipid nanoparticles are designed to efficiently deliver their nucleic acid payload into the cytoplasm of target cells. The process involves cellular uptake, endosomal escape, and finally, the release of the cargo in the reductive intracellular environment.
Caption: Intracellular delivery pathway of Bamea-O16B nanoparticles.
Conclusion
Bamea-O16B stands out as a highly effective and versatile tool for the intracellular delivery of mRNA and other nucleic acid-based therapeutics. Its bioreducible nature allows for triggered release of its cargo, enhancing the efficiency of gene editing and expression technologies. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field of drug development, enabling further exploration and application of this promising delivery platform.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAMEA-O16B|lipid for siRNA delivery [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
